molecular formula C21H22Cl3N3O5S B5517960 Methyl 2-[[2,2,2-trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoate

Methyl 2-[[2,2,2-trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoate

Cat. No.: B5517960
M. Wt: 534.8 g/mol
InChI Key: XDOBZAKDGWBBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[2,2,2-trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoate is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a dimethoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2,2,2-trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoate typically involves multiple steps. One common route includes the reaction of 2-(3,4-dimethoxyphenyl)acetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the amide. The final step involves the esterification of the amide with methyl benzoate under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2,2,2-trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, where nucleophiles replace one or more chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted methyl derivatives.

Scientific Research Applications

Methyl 2-[[2,2,2-trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoate has diverse applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[[2,2,2-trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Methyl (2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl)carbamate

Uniqueness

Methyl 2-[[2,2,2-trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoate is unique due to its combination of trichloromethyl, dimethoxyphenyl, and benzoate ester groups. This structural complexity imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Properties

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]carbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl3N3O5S/c1-30-15-9-8-12(10-16(15)31-2)11-17(28)26-19(21(22,23)24)27-20(33)25-14-7-5-4-6-13(14)18(29)32-3/h4-10,19H,11H2,1-3H3,(H,26,28)(H2,25,27,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOBZAKDGWBBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.